molecular formula C13H13BrMg B14285849 magnesium;1-propylnaphthalene;bromide CAS No. 125884-00-6

magnesium;1-propylnaphthalene;bromide

Cat. No.: B14285849
CAS No.: 125884-00-6
M. Wt: 273.45 g/mol
InChI Key: MMRQQLIJVJZBPI-UHFFFAOYSA-M
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Description

Magnesium;1-propylnaphthalene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 1-propylnaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;1-propylnaphthalene;bromide is typically prepared by the reaction of 1-propylnaphthalene with magnesium metal in the presence of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. The reaction is initiated by the insertion of magnesium into the carbon-bromine bond of 1-propylnaphthalene bromide, forming the Grignard reagent.

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with mechanical stirrers and reflux condensers. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction mixture from coming into contact with moisture or oxygen, which can deactivate the Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-propylnaphthalene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution: Reacts with halides to form new carbon-carbon bonds.

    Oxidation and Reduction: Can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Solvents: Diethyl ether, tetrahydrofuran.

    Conditions: Anhydrous conditions, inert atmosphere.

Major Products Formed

    Alcohols: Formed by nucleophilic addition to carbonyl compounds.

    Hydrocarbons: Formed by reduction reactions.

    Substituted Compounds: Formed by substitution reactions with halides.

Scientific Research Applications

Magnesium;1-propylnaphthalene;bromide has several applications in scientific research:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Materials Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of magnesium;1-propylnaphthalene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules, such as carbonyl groups. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

Similar Compounds

  • Magnesium;1-butylnaphthalene;bromide
  • Magnesium;1-pentylnaphthalene;bromide
  • Magnesium;1-hexylnaphthalene;bromide

Uniqueness

Magnesium;1-propylnaphthalene;bromide is unique due to its specific alkyl chain length, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs with longer or shorter alkyl chains, it may exhibit different physical properties and reactivity profiles.

Properties

CAS No.

125884-00-6

Molecular Formula

C13H13BrMg

Molecular Weight

273.45 g/mol

IUPAC Name

magnesium;1-propylnaphthalene;bromide

InChI

InChI=1S/C13H13.BrH.Mg/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12;;/h3-5,7-10H,1-2,6H2;1H;/q-1;;+2/p-1

InChI Key

MMRQQLIJVJZBPI-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCC1=CC=CC2=CC=CC=C21.[Mg+2].[Br-]

Origin of Product

United States

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